1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone 1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382681
InChI: InChI=1S/C9H8BrFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone

CAS No.:

Cat. No.: VC20382681

Molecular Formula: C9H8BrFO

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone -

Specification

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
IUPAC Name 1-(6-bromo-2-fluoro-3-methylphenyl)ethanone
Standard InChI InChI=1S/C9H8BrFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3
Standard InChI Key SKXOCBHNMDVWJH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)Br)C(=O)C)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzene ring substituted with bromine (position 6), fluorine (position 2), a methyl group (position 3), and an acetyl group (position 1) (Figure 1). This arrangement creates a sterically and electronically diverse scaffold, facilitating participation in cross-coupling reactions and nucleophilic substitutions .

Key Structural Attributes:

  • Halogenation: Bromine and fluorine introduce electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity.

  • Methyl Group: Provides steric bulk, influencing regioselectivity in subsequent reactions.

  • Acetyl Group: Acts as a directing group, enabling functionalization at specific ring positions .

Spectroscopic and Computational Data

  • SMILES: CC1=C(C(=C(C=C1)Br)C(=O)C)F

  • InChIKey: SKXOCBHNMDVWJH-UHFFFAOYSA-N .

  • X-ray Crystallography: While no direct data exists for this compound, analogous fluorinated acetophenones exhibit coplanar carbonyl and aromatic rings in the s-trans conformation, minimizing dipole repulsions .

Synthesis and Reaction Chemistry

Halogenation and Friedel-Crafts Acylation

The compound is synthesized via sequential halogenation and Friedel-Crafts acylation (Figure 2):

  • Bromination: 3-methyl-2-fluorotoluene undergoes electrophilic bromination using Br₂/FeBr₃ at 40–60°C to yield 6-bromo-2-fluoro-3-methyltoluene .

  • Friedel-Crafts Acylation: Acetyl chloride is introduced in the presence of AlCl₃, forming the ketone moiety .

Reaction Conditions:

  • Temperature: 0–5°C (acylation step).

  • Solvent: Dichloromethane or nitrobenzene.

  • Yield: 70–85% after purification via silica gel chromatography .

Alternative Routes

  • Suzuki-Miyaura Coupling: Bromine can be replaced with aryl boronic acids to generate derivatives .

  • Nucleophilic Aromatic Substitution: Fluorine displacement with amines or alkoxides under basic conditions .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight231.06 g/mol
Melting Point98–102°C (predicted)
SolubilitySoluble in DCM, THF, DMSO
LogP (Partition Coeff.)2.8 (estimated)

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing toxic fumes (HBr, HF) .

  • Photoreactivity: Fluorine and bromine substituents increase susceptibility to UV-induced degradation .

Applications in Pharmaceutical and Organic Chemistry

Medicinal Chemistry

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone is a precursor in synthesizing:

  • Antimicrobial Agents: Halogenated aromatics exhibit activity against Staphylococcus aureus (MIC: 4–8 µg/mL) .

  • Kinase Inhibitors: The acetyl group coordinates with ATP-binding pockets in target enzymes .

Material Science

  • Fluorescent Probes: Derivatives with extended conjugation emit in the blue-green spectrum (λₑₘ: 450–500 nm) .

  • Liquid Crystals: Methyl and halogen groups promote mesophase stability in display technologies .

Hazard TypeDetailsSource
Skin/Eye IrritationCauses redness and pain
Respiratory ToxicityDust inhalation induces bronchospasm
Environmental ImpactToxic to aquatic life (LC₅₀: 10 mg/L)

Precautions

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods .

  • Storage: -20°C in amber glass vials under inert gas .

Recent Research and Future Directions

Conformational Studies

DFT calculations reveal a strong preference for the s-trans conformation (Figure 3), where the C–F dipole opposes the carbonyl group, reducing molecular dipole moment . This conformation enhances crystallinity and bioavailability in drug candidates .

Synthetic Innovations

  • Flow Chemistry: Microreactors improve yield (90–95%) and reduce reaction time (2–4 hours) .

  • Biocatalysis: Engineered P450 enzymes enable regioselective C–H functionalization .

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